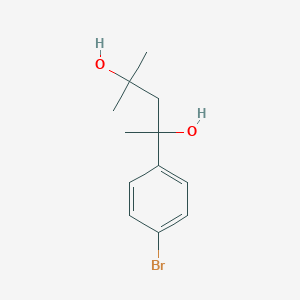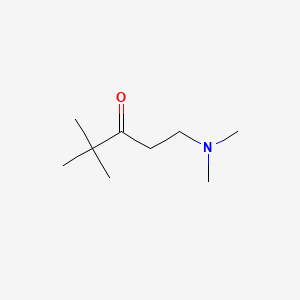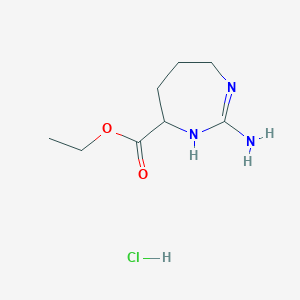![molecular formula C20H21Cl2NO5 B14701278 Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate CAS No. 20768-30-3](/img/structure/B14701278.png)
Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate: is a chemical compound with the molecular formula C20H21Cl2NO5 and a molecular weight of 426.29 g/mol . This compound is characterized by its complex structure, which includes a tert-butyl ester group, a dichlorophenoxy moiety, and an acetamido linkage. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 3,4-dichlorophenol, acetic anhydride, and tert-butyl alcohol.
Reaction Conditions: The reaction typically involves the esterification of 3,4-dichlorophenol with acetic anhydride to form 3,4-dichlorophenoxyacetate.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: In biological research, this compound is used to study enzyme interactions and inhibition mechanisms. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs. Its interactions with biological targets are of particular interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate can be compared with other similar compounds:
Properties
CAS No. |
20768-30-3 |
|---|---|
Molecular Formula |
C20H21Cl2NO5 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate |
InChI |
InChI=1S/C20H21Cl2NO5/c1-20(2,3)28-19(25)12-27-14-6-4-13(5-7-14)23-18(24)11-26-15-8-9-16(21)17(22)10-15/h4-10H,11-12H2,1-3H3,(H,23,24) |
InChI Key |
BPACRJXSMRJTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


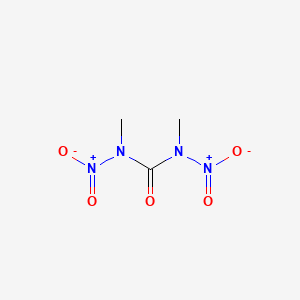



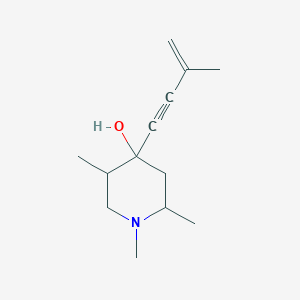
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)
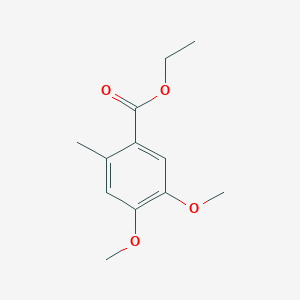
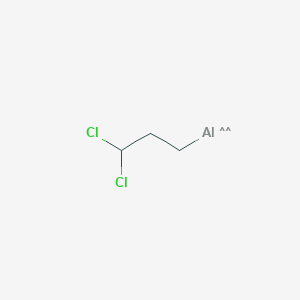
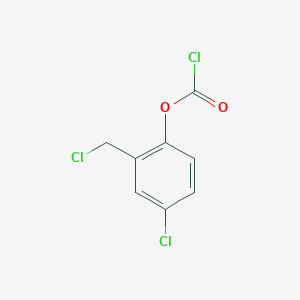
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
